

Core Tenets of 22-SLF Function

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Compound of Interest

Compound Name: 22-SLF

Cat. No.: B15613528

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22-SLF is a heterobifunctional molecule, specifically a PROTAC, engineered to induce the degradation of a target protein through the ubiquitin-proteasome system. It achieves this by acting as a molecular bridge between the target protein and an E3 ubiquitin ligase, an enzyme that "tags" proteins for destruction.

The primary components and their roles are:

- Target Protein: FK506-binding protein 12 (FKBP12).[\[1\]](#)
- Recruited E3 Ligase: F-box protein 22 (FBXO22), which is part of a SKP1-CUL1-F-box (SCF) E3 ubiquitin ligase complex.[\[2\]](#)[\[3\]](#)[\[4\]](#)
- Mechanism: Formation of a ternary complex involving **22-SLF**, FKBP12, and FBXO22, leading to the ubiquitination and subsequent proteasomal degradation of FKBP12.[\[1\]](#)[\[3\]](#)

Quantitative Degradation Profile

The efficacy of **22-SLF** in degrading FKBP12 has been quantitatively assessed through various cellular assays. The key parameters defining its activity are summarized below.

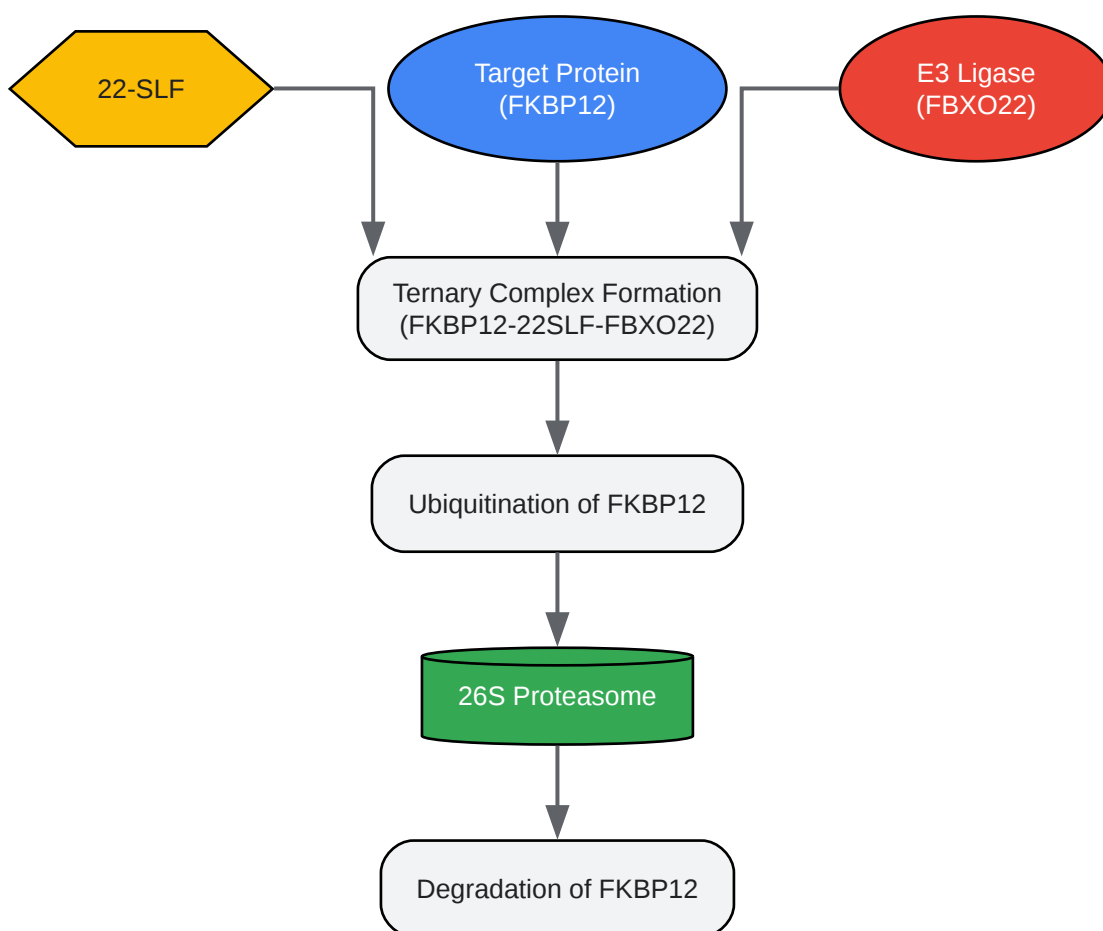
Parameter	Value	Conditions
DC ₅₀	0.5 μ M	Dose-dependent degradation in HEK293T cells expressing HA-FBXO22 after an 8-hour treatment. [1] [3]
D _{max}	~89%	Maximum degradation of FKBP12 observed in the same dose-response experiment. [1] [3]
Time Dependence	Rapid	Nearly complete degradation was observed within 2 hours of treatment. [1]
Concentration Range	0.025 - 15 μ M	Effective degradation of FKBP12 was observed across this concentration range in time courses up to 24 hours. [1] [3]
FBXO22 Engagement	~20%	Approximate engagement of FBXO22 C228 residue at a 2 μ M concentration of 22-SLF. [1] [3]

Signaling and Degradation Pathway

The mechanism of action of **22-SLF** follows a multi-step process, beginning with the formation of a key ternary complex and culminating in the destruction of the target protein.

- Ternary Complex Formation: **22-SLF**, composed of an FKBP12 ligand and an FBXO22 ligand connected by a linker, simultaneously binds to both proteins. This action brings the target protein (FKBP12) into close proximity with the FBXO22 E3 ligase.[\[1\]](#)[\[3\]](#)
- Covalent Engagement: The electrophilic α -chloroacetamide group on **22-SLF** covalently interacts with cysteine residues C227 and/or C228 on FBXO22, stabilizing the complex.[\[2\]](#)[\[3\]](#)[\[4\]](#)

- Ubiquitination: Once the complex is formed, the SCF-FBXO22 E3 ligase complex facilitates the transfer of ubiquitin molecules to lysine residues on the surface of FKBP12.
- Proteasomal Recognition and Degradation: The poly-ubiquitinated FKBP12 is recognized by the 26S proteasome, which then unfolds and degrades the protein into small peptides, effectively eliminating it from the cell.[3] This degradation is dependent on the proteasome, as its inhibition with MG132 blocks the process.[3]



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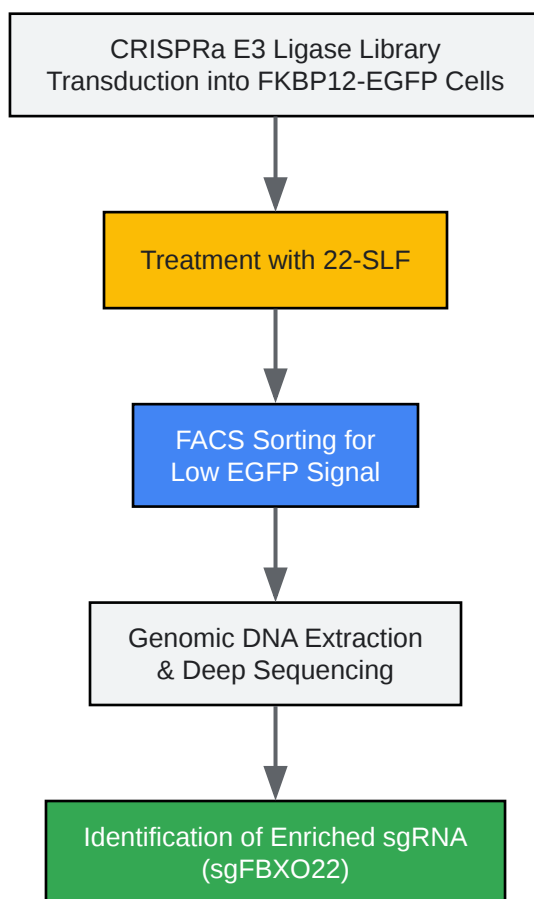
Core mechanism of **22-SLF**-induced protein degradation.

Experimental Protocols

The elucidation of the **22-SLF** mechanism relied on a series of key experiments designed to identify the E3 ligase, confirm the degradation pathway, and pinpoint specific molecular interactions.

CRISPR Activation Screen for E3 Ligase Identification

- Objective: To identify the E3 ligase responsible for **22-SLF**-mediated degradation of FKBP12. [\[2\]](#)[\[4\]](#)
- Methodology:
 - A library of CRISPR activation (CRISPRa) single-guide RNAs (sgRNAs) targeting human E3 ligases was introduced into a cell line engineered to express FKBP12 fused to a reporter protein (e.g., EGFP).
 - This system allows for the systematic transcriptional activation of individual E3 ligase genes.
 - The cell pool was treated with **22-SLF**.
 - Fluorescence-Activated Cell Sorting (FACS) was used to isolate cells exhibiting low EGFP fluorescence, indicating FKBP12-EGFP degradation.
 - Genomic DNA was sequenced from the low-fluorescence population to identify the enriched sgRNAs, which pointed to FBXO22 as the gene whose activation supported degradation.[\[3\]](#)[\[5\]](#)



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Workflow for CRISPRa-based identification of the E3 ligase.

Validation of Ternary Complex Formation via Co-Immunoprecipitation (Co-IP)

- Objective: To physically demonstrate the formation of the FKBP12-**22-SLF**-FBXO22 ternary complex.^[3]
- Methodology:
 - HEK293T cells were engineered to express HA-tagged FBXO22 and FLAG-tagged FKBP12.
 - Cells were treated with **22-SLF** to induce complex formation and the proteasome inhibitor MG132 to prevent the degradation of FKBP12, allowing the complex to accumulate.

- Cell lysates were subjected to immunoprecipitation using anti-FLAG antibodies to pull down FLAG-FKBP12 and any associated proteins.
- The immunoprecipitated samples were analyzed by Western blot using anti-HA antibodies.
- The detection of HA-FBXO22 in the FLAG-FKBP12 pulldown fraction confirmed their interaction in the presence of **22-SLF**.[\[3\]](#)

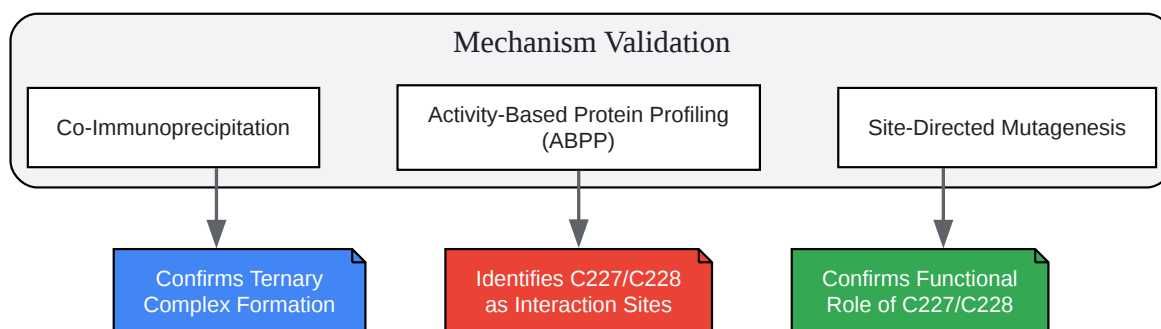
Identification of Cysteine Engagement via Activity-Based Protein Profiling (ABPP)

- Objective: To identify the specific cysteine residues in FBXO22 that covalently bind to **22-SLF**.[\[3\]](#)
- Methodology:
 - HEK293T cells expressing HA-FBXO22 were treated with either DMSO (control) or 2 μ M of **22-SLF** for 2 hours.
 - Cell lysates were then treated with an alkyne-tagged iodoacetamide probe (IA-probe), which reacts with and labels cysteine residues that are not already blocked by **22-SLF**.
 - The labeled proteins were subjected to click chemistry to attach a biotin tag.
 - Biotinylated proteins were enriched using streptavidin beads, digested into peptides, and analyzed by mass spectrometry.
 - A quantitative comparison of peptide abundances between the DMSO and **22-SLF** treated samples revealed a significant reduction in the signal for peptides containing C228, indicating this was a primary site of engagement by **22-SLF**.[\[3\]](#)

Confirmation of Functional Cysteine Residues via Site-Directed Mutagenesis

- Objective: To confirm that cysteines C227 and C228 are essential for **22-SLF**-mediated degradation.[\[3\]](#)

- Methodology:
 - FBXO22 expression vectors were modified to create single mutants (C227A or C228A) and a double mutant (C227A/C228A).
 - These FBXO22 variants were expressed in HEK293T cells.
 - The ability of **22-SLF** to degrade FKBP12 was assessed in these cells via Western blot.
 - Results showed that single mutations partially impeded degradation, while the double mutation completely abolished **22-SLF**-induced degradation of FKBP12, confirming the critical and overlapping roles of these two residues.[3]



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Key experimental approaches for validating the **22-SLF** mechanism.

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